

4-Methyl-2,2'-bipyridine CAS number and properties

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Compound of Interest

Compound Name: 4-Methyl-2,2'-bipyridine

Cat. No.: B1589306

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An In-depth Technical Guide to **4-Methyl-2,2'-bipyridine**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Methyl-2,2'-bipyridine**, a heterocyclic compound of significant interest to researchers in coordination chemistry, catalysis, and materials science. Its unique electronic and steric properties make it a valuable ligand for fine-tuning the characteristics of metal complexes, impacting fields from photoredox catalysis to drug development.

Core Identification and Physicochemical Profile

4-Methyl-2,2'-bipyridine is an asymmetrical derivative of 2,2'-bipyridine, featuring a methyl group on one of the pyridine rings. This substitution is not merely structural; the electron-donating nature of the methyl group significantly influences the electronic properties of the molecule, enhancing the electron density on the associated pyridine ring. This modification is crucial for tuning the redox potentials and reactivity of its metal complexes.

The definitive identifier for this compound is its CAS Number: 56100-19-7[\[1\]](#)[\[2\]](#)[\[3\]](#).

Table 1: Key Properties and Identifiers

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ N ₂	[2][3]
Molecular Weight	170.21 g/mol	[2][3]
Appearance	White to off-white solid/crystal	[1]
Melting Point	62-64 °C	[2]
Boiling Point	296.6 °C at 760 mmHg (Predicted)	[2]
Density	1.081 g/cm ³ (Predicted)	[2]
IUPAC Name	4-methyl-2-(pyridin-2-yl)pyridine	[3]
InChI Key	OHSRAWAUPZWNKY- UHFFFAOYSA-N	[3]
Canonical SMILES	CC1=CC(=NC=C1)C2=CC=C C=N2	[2]
Storage	Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed. [2]	

Synthesis Strategies: A Methodological Deep Dive

The synthesis of asymmetrically substituted bipyridines like **4-methyl-2,2'-bipyridine** requires strategic cross-coupling reactions to ensure regioselectivity. General methods often rely on modern organometallic chemistry.

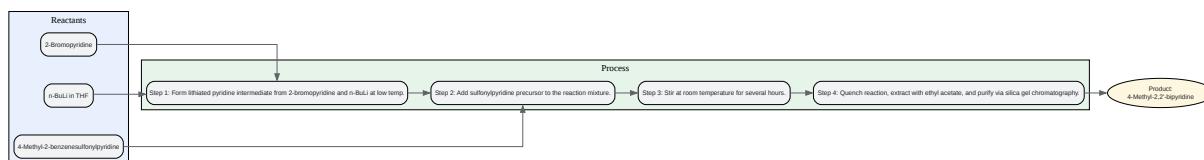
Negishi Cross-Coupling Approach

A highly efficient and reliable method for synthesizing methyl-substituted bipyridines is the Negishi cross-coupling reaction.[4] This strategy involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. The primary advantage of this method is its high functional group tolerance and excellent yields.

Synthesis via Sulfonylpyridine Precursor

An alternative documented synthesis involves the reaction of 2-bromopyridine with a pre-formed organometallic intermediate, which then reacts with a 4-methyl-2-benzenesulfonylpyridine precursor.[1] The benzenesulfonyl group acts as an effective leaving group, facilitating the crucial C-C bond formation.

Diagram 1: Synthetic Workflow Example



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Caption: A generalized workflow for the synthesis of **4-Methyl-2,2'-bipyridine**.

Protocol: Synthesis from 2-Bromopyridine and 4-Methyl-2-benzenesulfonylpyridine

This protocol is based on a described synthetic method.[1]

- Preparation of the Organolithium Reagent: Dissolve 2-bromopyridine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

- Causality: The low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
- Addition of Butyllithium: Slowly add n-butyllithium (n-BuLi) (1.1 eq.) dropwise to the cooled solution. Stir for 1 hour at -78 °C.
 - Causality: n-BuLi is a strong base that facilitates the lithium-halogen exchange, forming 2-lithiopyridine.
- Coupling Reaction: Prepare a separate solution of 4-methyl-2-benzenesulfonylpyridine (1.0 eq.) in anhydrous THF. Add this solution dropwise to the organolithium reagent at -78 °C.
 - Causality: The sulfonyl group is an excellent leaving group, and the nucleophilic carbon of the 2-lithiopyridine attacks the electrophilic C2 position of the sulfonylpyridine.
- Warming and Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 5-6 hours.
- Workup and Purification: Quench the reaction by adding a small amount of isopropanol or water. Pour the mixture into water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield **4-methyl-2,2'-bipyridine** as a white solid.[1]

Core Applications in Research and Drug Development

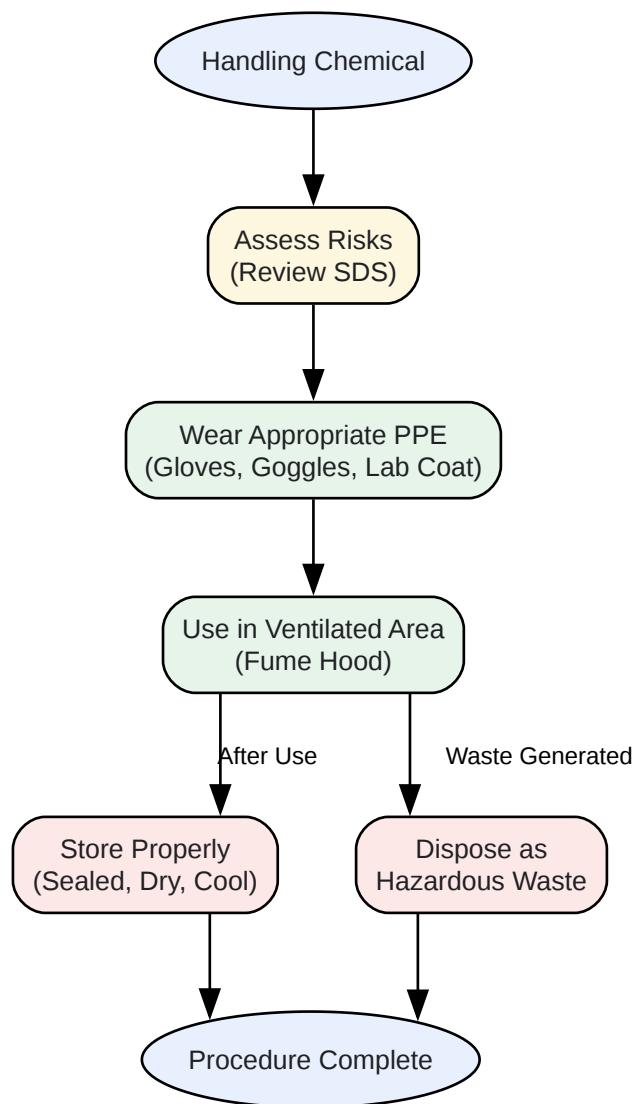
The true value of **4-methyl-2,2'-bipyridine** lies in its role as a ligand. Its ability to form stable, bidentate chelate complexes with a vast array of transition metals is fundamental to its utility.[5]

Coordination Chemistry and Catalysis

As a ligand, **4-methyl-2,2'-bipyridine** is a cornerstone in the design of functional metal complexes. The electron-donating methyl group increases the electron density on the metal center of the resulting complex.[6][7] This has profound effects:

- Tuning Redox Potentials: In photoredox catalysis, ligands like this are used to modify catalysts based on Ruthenium, Iridium, or Copper.[6] The increased electron density makes the metal center easier to oxidize, thereby making the excited state of the complex a stronger reducing agent. This is crucial for activating challenging substrates in organic synthesis.[6]
- Enhancing Catalytic Activity: The electronic modifications can enhance the activity and selectivity of catalysts in reactions such as C-H functionalization, cross-coupling, and polymerization.[6][7]

Diagram 2: Generalized Photoredox Catalytic Cycle



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